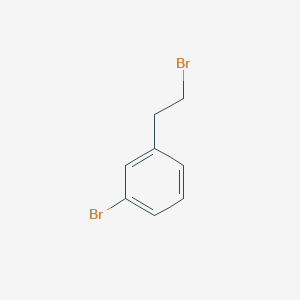

1-Bromo-3-(2-bromoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWCLHJHUMKCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559356 | |

| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40422-70-6 | |

| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Bromo-3-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of its expected spectroscopic and physical properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available bromobenzene. The synthetic strategy involves an initial Friedel-Crafts acylation to introduce an ethyl precursor, followed by a selective free-radical bromination of the ethyl side chain.

Step 1: Synthesis of 1-Bromo-3-ethylbenzene

The initial step focuses on the synthesis of the precursor molecule, 1-bromo-3-ethylbenzene, from bromobenzene. A Friedel-Crafts acylation reaction is employed to introduce an acetyl group, which is subsequently reduced to an ethyl group. This method is chosen to avoid potential polysubstitution and rearrangement issues that can occur with direct Friedel-Crafts alkylation.

Reaction Scheme:

Step 2: Synthesis of this compound

The second and final step involves the selective bromination of the ethyl side chain of 1-bromo-3-ethylbenzene. This is achieved through a free-radical substitution reaction using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. This method favors bromination at the benzylic position of the ethyl group.

Reaction Scheme:

Experimental Protocols

Synthesis of 1-Bromo-3-ethylbenzene

Materials:

-

Bromobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Zinc amalgam (Zn(Hg))

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Friedel-Crafts Acylation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Following the addition of acetyl chloride, add bromobenzene (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-(3-bromophenyl)ethan-1-one.

-

Clemmensen Reduction: To the crude 1-(3-bromophenyl)ethan-1-one, add amalgamated zinc (2.0 eq) and a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Purification: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-3-ethylbenzene can be purified by vacuum distillation.

Synthesis of this compound

Materials:

-

1-Bromo-3-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-ethylbenzene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Initiation: Heat the reaction mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the radical reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and succinimide is observed floating on the surface of the solvent.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 40422-70-6 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 77-78 °C at 0.1 mmHg | |

| Density | 1.725 g/mL at 25 °C | |

| Refractive Index | n20/D 1.595 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 7.20-7.50 (m, 4H, Ar-H), 3.65 (t, 2H, -CH₂Br), 3.15 (t, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 140.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 126.5 (Ar-C), 122.5 (Ar-C-Br), 38.5 (Ar-CH₂-), 32.0 (-CH₂Br) |

| IR (neat) | ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1570, 1470 cm⁻¹ (Ar C=C stretch), ~1210 cm⁻¹ (C-Br stretch), ~780, 690 cm⁻¹ (Ar C-H bend) |

| Mass Spec (EI) | m/z 264/266/268 (M⁺, isotopic pattern for 2 Br), 185/187 (M⁺ - Br), 171/173 (M⁺ - CH₂Br), 104 (M⁺ - Br - HBr), 91 (tropylium ion) |

Note: The spectroscopic data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data may vary slightly.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthetic pathway for this compound.

Characterization

The structural confirmation of the synthesized this compound would be conducted using a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating a 1,3-disubstitution pattern on the benzene ring. The ethyl side chain protons would appear as two triplets. The ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the functional groups present. Characteristic absorption bands for aromatic C-H and C=C stretching, aliphatic C-H stretching, and the C-Br stretching will confirm the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The comprehensive characterization plan, utilizing a suite of spectroscopic methods, will ensure the unambiguous identification and purity assessment of the final product. This compound holds promise as a versatile intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethyl)benzene, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in chemical research and drug development.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 40422-70-6

-

Synonyms: 3-Bromophenethyl bromide, 3-Bromo-1-(2-bromoethyl)benzene

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and execution.

| Property | Value |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Boiling Point | 77-78 °C @ 0.1 mm Hg[1][2] |

| Density | 1.725 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.595[1] |

| Flash Point | > 110 °C (> 230 °F)[1][2] |

| SMILES | C1=CC(=CC(=C1)Br)CCBr[3] |

| InChI Key | ZDWCLHJHUMKCQS-UHFFFAOYSA-N[2] |

Synthesis and Experimental Protocols

This compound can be synthesized via two primary routes, each offering distinct advantages depending on the availability of starting materials. Both pathways are illustrated in the workflow diagram below.

Pathway 1: Bromination of 3-Bromophenylethanol

This method involves the conversion of the primary alcohol in 3-bromophenylethanol to an alkyl bromide. This is a standard transformation that can be achieved with high efficiency using phosphorus tribromide or hydrobromic acid.

Detailed Experimental Protocol:

-

Setup: A dry, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes if using HBr/H₂SO₄).

-

Reagents: To the flask, add 3-bromophenylethanol (0.1 mol, 20.1 g).

-

Reaction (using PBr₃): Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.04 mol, 10.8 g) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Pathway 2: Radical Bromination of 1-Bromo-3-ethylbenzene

This pathway utilizes a selective free-radical bromination at the benzylic position of the ethyl side chain. The benzylic C-H bonds are weaker and more susceptible to radical cleavage than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

Detailed Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-ethylbenzene (0.1 mol, 18.5 g), N-Bromosuccinimide (NBS) (0.11 mol, 19.6 g), and carbon tetrachloride (CCl₄) (100 mL).

-

Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb to initiate and sustain the radical chain reaction. The reaction is monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide floating on the solvent surface.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide by-product.

-

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium thiosulfate solution to remove any residual bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation.

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule with two bromine atoms of differing reactivity. This differential reactivity is the cornerstone of its utility as a versatile building block in multi-step organic synthesis.

-

Aliphatic Bromine (on the ethyl chain): This bromine is at a primary, benzylic-like position, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible) and elimination reactions. It is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, alkoxides, and cyanides. This allows for the straightforward introduction of various functional groups at this position.

-

Aromatic Bromine (on the benzene ring): This bromine is directly attached to the sp² hybridized carbon of the benzene ring and is significantly less reactive towards nucleophilic substitution. However, it serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

This differential reactivity allows for selective, stepwise functionalization of the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals. Researchers can first perform reactions at the more labile ethyl bromide position and then subsequently modify the aromatic ring via cross-coupling, or vice-versa, depending on the desired synthetic strategy.

References

An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-Bromo-3-(2-bromoethyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

This compound is a disubstituted aromatic compound containing two bromine atoms. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [2] |

| CAS Number | 40422-70-6 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway for this compound could start from 3-bromophenylethanol. The hydroxyl group can be substituted with a bromine atom using a hydrobromic and sulfuric acid mixture.

Reaction: 3-Bromophenylethanol → this compound

Experimental Protocol:

-

In a reaction vessel, 1 mole of 3-bromophenylethanol is cooled and treated with 0.5 moles of concentrated sulfuric acid.

-

Subsequently, 1.25 moles of 48% hydrobromic acid are added to the mixture.

-

The reaction mixture is then heated under reflux for approximately 6 hours.

-

Post-reaction, the product is isolated via steam distillation.

-

The crude this compound is then purified by washing with cold concentrated sulfuric or hydrochloric acid to remove any ether byproducts.

-

The organic layer is then washed with water, neutralized with a sodium bicarbonate solution, and washed again with water.

-

Finally, the product is dried over anhydrous calcium chloride and purified by distillation.

This protocol is adapted from the synthesis of (2-bromoethyl)benzene from 2-phenylethanol and would require optimization for the specific substrate.[3]

Analytical Methodologies

For the quantitative analysis of this compound in complex matrices such as plasma, a robust method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.

Quantitative Analysis by LC-MS/MS

Principle: A known concentration of a deuterated analog of the analyte, such as this compound-d4, would be spiked into the samples. Following sample preparation, the analyte and the internal standard are separated by liquid chromatography and detected by a mass spectrometer.

Experimental Workflow:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the sample (e.g., plasma), add a working solution of the internal standard.

-

Precipitate proteins by adding a cold organic solvent like acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.[1]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable C18 reversed-phase column with a gradient elution.

-

Detect the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.[4]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Analytical Workflow

This diagram outlines the key steps in the quantitative analysis of this compound using LC-MS/MS.

References

"1-Bromo-3-(2-bromoethyl)benzene" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document details its synthesis, reactivity, and key characteristics to support its use in research and development.

Physical and Chemical Properties

This compound is a disubstituted benzene derivative with the chemical formula C₈H₈Br₂. Its structure features a bromine atom and a 2-bromoethyl group attached to the benzene ring at the meta position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | --INVALID-LINK-- |

| Molecular Weight | 263.96 g/mol | --INVALID-LINK-- |

| CAS Number | 40422-70-6 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | 77-78 °C at 0.1 mmHg | --INVALID-LINK-- |

| Density | 1.725 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.595 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CCBr | --INVALID-LINK-- |

| InChI Key | ZDWCLHJHUMKCQS-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from bromobenzene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, followed by a reduction to form the ethyl side chain, yielding 1-bromo-3-ethylbenzene. The second step is a selective benzylic bromination of the ethyl group.

Spectroscopic Analysis of 1-Bromo-3-(2-bromoethyl)benzene: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-Bromo-3-(2-bromoethyl)benzene. Due to the limited availability of published experimental data for this specific isomer in readily accessible databases, this document focuses on predicted spectroscopic data derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, identification, and characterization of halogenated aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral data of similar compounds such as (2-bromoethyl)benzene and various brominated benzene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H |

| ~ 7.2 | t | 1H | Ar-H |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 7.0 | s | 1H | Ar-H |

| ~ 3.6 | t | 2H | -CH₂-Br |

| ~ 3.1 | t | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (quaternary) |

| ~ 132 | Ar-C (quaternary, C-Br) |

| ~ 130 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 38 | Ar-CH₂- |

| ~ 32 | -CH₂-Br |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| ~ 1200 | Strong | C-Br stretch |

| 800-700 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 262/264/266 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to Br isotopes) |

| 183/185 | Medium | [M - CH₂Br]⁺ |

| 104 | High | [M - Br - CH₂Br]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of brominated organic compounds.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096 (due to lower natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Instrument: FTIR spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injection volume: 1 µL.

-

Inlet temperature: 250 °C.

-

Oven program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium.

-

2. Mass Spectrometry Conditions:

-

Instrument: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Source temperature: 230 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocols are provided as general guidelines and may require optimization based on the specific instrumentation and laboratory conditions.

Technical Guide: Solubility and Stability of 1-Bromo-3-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-3-(2-bromoethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on predicted properties based on established chemical principles and data from structurally analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility and stability.

Core Properties of this compound

| Property | Predicted/Known Value | Source/Basis |

| CAS Number | 40422-70-6 | Biosynth, Accela ChemBio Inc.[1][2] |

| Molecular Formula | C₈H₈Br₂ | Biosynth[1] |

| Molecular Weight | 263.96 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar bromoalkylbenzenes |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." this compound possesses both aromatic and alkyl halide functionalities, rendering it a relatively non-polar molecule. The presence of two bromine atoms increases its molecular weight and polarizability but does not impart significant polarity for aqueous solubility.

Based on the properties of similar compounds like bromobenzene, which is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone, a similar solubility profile is predicted for this compound.[3]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High to Miscible | The alkyl and aromatic portions of the solute interact favorably with non-polar hydrocarbon solvents. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High to Miscible | Strong van der Waals interactions and similar non-polar characteristics between the solute and solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Miscible | Ethers possess low polarity and can effectively solvate the bromoalkylbenzene structure. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High to Miscible | Similar polarizability and dipole-dipole interactions promote solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The ketone and ester functionalities can interact with the dipole moments of the C-Br bonds. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF) | Moderate to High | Highly polar nature of DMF generally allows for the dissolution of a wide range of organic compounds. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate | The hydrocarbon backbone limits miscibility, but some solubility is expected due to dipole interactions. |

| Aqueous Solvents | Water, Buffers | Low to Insoluble | The hydrophobic nature of the benzene ring and alkyl chain prevents favorable interactions with water molecules. |

Stability and Storage Recommendations

Bromoalkylbenzenes can exhibit sensitivity to certain conditions. While specific stability data for this compound is not available, the following potential degradation pathways and handling precautions should be considered:

-

Nucleophilic Substitution: The bromoethyl group is susceptible to substitution reactions with nucleophiles. This includes moisture (hydrolysis), amines, and other common reagents.

-

Elimination Reactions: Under basic conditions, elimination of HBr from the bromoethyl group to form a vinylbenzene derivative is possible.

-

Light Sensitivity: Like many halogenated hydrocarbons, prolonged exposure to UV light can lead to radical formation and decomposition.

-

Thermal Stability: While generally stable at room temperature, elevated temperatures can promote decomposition, particularly in the presence of impurities.

Recommended Storage: To ensure the integrity of this compound, it is recommended to:

-

Store in a tightly sealed, amber glass container to protect from light and moisture.

-

Keep in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Quantitative Solubility using the Isothermal Shake-Flask Method

This method is considered a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the vial to stand for at least 2 hours to allow the excess solid to settle.

-

Sample Preparation: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the standard curve. Analyze the diluted sample and the standard solutions using a validated HPLC or GC method.

-

Quantification: Create a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution.

-

Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).

Caption: Experimental workflow for the determination of solubility.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Appropriate solvents (e.g., acetonitrile, methanol)

-

Vials with screw caps

-

Forced-convection oven for thermal stress

-

Photostability chamber

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

-

Initial Analysis: Analyze an unstressed sample (t=0) using a developed HPLC method to determine the initial purity and peak area.

-

Stress Conditions:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).

-

Photostability: Expose samples to controlled light conditions in a photostability chamber.

-

Hydrolytic Stability: Prepare samples in aqueous/organic mixtures at different pH values (e.g., acidic, neutral, basic) and store at a controlled temperature.

-

-

Time-Point Analysis: At specified time points, withdraw samples from the stress conditions.

-

HPLC Analysis: Analyze the stressed samples using the same HPLC method as the initial analysis. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the initial sample. If using an MS detector, attempt to identify the mass of the degradation products to propose degradation pathways.

Caption: Logical workflow for assessing chemical stability.

References

An In-depth Technical Guide to the Differential Reactivity of 1-Bromo-3-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the two bromine atoms in 1-Bromo-3-(2-bromoethyl)benzene. The document elucidates the chemical behavior of the aryl bromide and the primary alkyl bromide moieties, highlighting the selective transformations that can be achieved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the strategic utilization of this versatile building block. We will explore nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate practical application.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a bifunctional organic compound featuring two bromine atoms attached to different carbon skeletons. One bromine atom is directly bonded to the aromatic ring (an aryl bromide), while the other is attached to a primary carbon of an ethyl side chain (a primary alkyl bromide). This structural arrangement leads to a significant difference in the chemical reactivity of the two C-Br bonds, enabling selective chemical transformations at either position. Understanding and exploiting this differential reactivity is crucial for the efficient synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals.

The aryl C-Br bond is characterized by its partial double bond character due to resonance with the benzene ring, making it significantly less susceptible to nucleophilic attack under standard conditions. Conversely, the primary alkyl C-Br bond behaves as a typical haloalkane, readily undergoing nucleophilic substitution (SN2) and elimination (E2) reactions. This guide will systematically explore these distinct reactivities.

Comparative Reactivity of the Bromine Atoms

The pronounced difference in reactivity between the aryl and primary alkyl bromine atoms is the cornerstone of the synthetic utility of this compound.

-

Aryl Bromide: The C(sp²)-Br bond on the benzene ring is strong and relatively inert to nucleophilic substitution. This is due to the delocalization of the lone pairs of the bromine atom into the π-system of the aromatic ring, which imparts partial double bond character to the C-Br bond. Furthermore, the phenyl cation that would be formed in a hypothetical SN1 reaction is highly unstable. Backside attack required for an SN2 reaction is sterically hindered by the benzene ring. However, this aryl bromide is an excellent handle for various metal-catalyzed cross-coupling reactions.

-

Primary Alkyl Bromide: The C(sp³)-Br bond in the bromoethyl side chain is a typical primary alkyl halide. The carbon atom bonded to the bromine is electrophilic and accessible to nucleophiles, making it highly susceptible to SN2 reactions. Given the presence of β-hydrogens, it can also undergo E2 elimination reactions in the presence of a strong, sterically hindered base.

This differential reactivity allows for a modular approach to the functionalization of this compound, where the more labile alkyl bromide can be selectively targeted, leaving the aryl bromide intact for subsequent transformations.

Nucleophilic Substitution at the Primary Alkyl Bromide

The primary alkyl bromide is the more reactive site for nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, characterized by a bimolecular rate-determining step and inversion of stereochemistry at the electrophilic carbon.

General Reaction Scheme

Caption: SN2 reaction at the primary alkyl bromide.

Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaN₃ | 1-(2-Azidoethyl)-3-bromobenzene | DMF | 25 | 12 | >95 |

| KCN | 3-(3-Bromophenyl)propanenitrile | DMSO | 60 | 8 | ~90 |

| CH₃ONa | 1-Bromo-3-(2-methoxyethyl)benzene | CH₃OH | 65 (reflux) | 6 | ~85 |

| NH₃ (excess) | 2-(3-Bromophenyl)ethan-1-amine | EtOH | 100 (sealed tube) | 24 | ~70 |

Detailed Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-3-bromobenzene

Objective: To selectively substitute the primary alkyl bromide with an azide group.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of 1-(2-azidoethyl)-3-bromobenzene.

Elimination Reactions of the Primary Alkyl Bromide

In the presence of a strong, non-nucleophilic base, the primary alkyl bromide can undergo an E2 elimination reaction to form an alkene.

General Reaction Scheme

Caption: E2 elimination of the primary alkyl bromide.

Quantitative Data for Elimination Reactions

| Base | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium tert-butoxide (t-BuOK) | 1-Bromo-3-vinylbenzene | THF | 25 | 4 | >90 |

| Sodium ethoxide (NaOEt) in EtOH | 1-Bromo-3-vinylbenzene & 1-Bromo-3-(2-ethoxyethyl)benzene | EtOH | 78 (reflux) | 12 | Mixture |

Note: The use of a less hindered base like sodium ethoxide will result in a mixture of elimination and substitution products.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-vinylbenzene

Objective: To selectively perform an elimination reaction on the primary alkyl bromide.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Metal-Catalyzed Cross-Coupling of the Aryl Bromide

The aryl bromide, while unreactive to nucleophilic substitution, is an ideal substrate for a variety of powerful metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds at the aromatic ring, providing access to a vast array of complex molecules. A key advantage is the ability to perform these reactions selectively in the presence of the primary alkyl bromide, or after the alkyl bromide has been functionalized.

Sonogashira Coupling: A Case Study

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme

Caption: Sonogashira coupling at the aryl bromide position.

Quantitative Data for Sonogashira Coupling

| Alkyne | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | 1-(2-Bromoethyl)-3-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~85 |

| Trimethylsilylacetylene | 1-(2-Bromoethyl)-3-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | ~90 |

Detailed Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-3-(phenylethynyl)benzene

Objective: To selectively perform a Sonogashira coupling at the aryl bromide position.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and phenylacetylene.

-

Heat the reaction mixture to 65 °C and stir for 6 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography on silica gel.

The Bifunctional Electrophile 1-Bromo-3-(2-bromoethyl)benzene: A Technical Guide to its Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(2-bromoethyl)benzene is a versatile bifunctional electrophile that holds significant potential in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical and materials science research. Its structure, featuring two distinct bromine-carbon bonds—one on the aromatic ring and one on the ethyl side chain—allows for selective and sequential reactions with a variety of nucleophiles. This technical guide provides an in-depth overview of the reactivity of this compound, focusing on its application as a building block for the synthesis of nitrogen-containing heterocycles.

Physicochemical Properties and Reactivity Profile

This compound, with the CAS number 40422-70-6, possesses a molecular formula of C₈H₈Br₂ and a molecular weight of 263.96 g/mol . The molecule's reactivity is characterized by two electrophilic centers:

-

The Primary Alkyl Bromide: The bromoethyl group is susceptible to nucleophilic substitution reactions (SN2 mechanism) and elimination reactions (E2 mechanism). The primary nature of the carbon-bromine bond favors substitution by a wide range of nucleophiles.

-

The Aryl Bromide: The bromine atom attached to the benzene ring is less reactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions and can participate in cyclization reactions following metal-halogen exchange.

This differential reactivity allows for a stepwise functionalization strategy, enabling the synthesis of complex molecular architectures.

Application as a Bifunctional Electrophile in Heterocyclic Synthesis

A key application of this compound is in the synthesis of fused heterocyclic systems, particularly seven-membered rings like benzazepines. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active compounds.

Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

The reaction of this compound with a suitable nitrogen nucleophile, such as ammonia or a primary amine, can lead to the formation of a 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system. This transformation proceeds via a two-step sequence:

-

Initial Nucleophilic Substitution: The more reactive primary alkyl bromide of the bromoethyl side chain undergoes nucleophilic substitution with the nitrogen nucleophile.

-

Intramolecular Cyclization: The resulting intermediate, a substituted 3-bromophenethylamine, can then undergo an intramolecular cyclization to form the seven-membered ring. This step may require a catalyst or specific reaction conditions to facilitate the reaction at the less reactive aryl bromide position.

Table 1: Proposed Reaction Parameters for the Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

| Parameter | Proposed Condition | Rationale |

| Nitrogen Source | Ammonia or Primary Amine (e.g., benzylamine) | To introduce the nitrogen atom for the heterocycle. |

| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | To facilitate the SN2 reaction and subsequent cyclization. |

| Base | Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | To neutralize the HBr formed during the reaction. |

| Temperature | Elevated temperature (e.g., 80-120 °C) | To promote both the initial substitution and the intramolecular cyclization. |

| Catalyst (for cyclization) | Palladium or Copper catalyst (optional) | May be required to facilitate the intramolecular C-N bond formation. |

Experimental Protocols

Below are generalized experimental protocols for key reaction types involving bifunctional electrophiles like this compound, based on established methodologies for similar transformations.

General Procedure for Nucleophilic Substitution on the Bromoethyl Group

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF), add the nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Protocol for the Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add an excess of the primary amine (e.g., benzylamine, 3.0 eq) and a base such as potassium carbonate (2.0 eq).

-

If necessary, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzazepine derivative.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

Caption: Reaction pathway for the synthesis of a benzazepine derivative.

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a valuable and versatile bifunctional electrophile with significant potential for the construction of complex organic molecules, particularly heterocyclic systems of medicinal interest. Its differential reactivity allows for controlled, stepwise synthetic strategies. While detailed, publicly available experimental data for its bifunctional reactions are currently limited, the principles of organic synthesis strongly support its utility in creating diverse molecular scaffolds. Further research into the reaction scope and optimization of conditions will undoubtedly expand the applications of this promising building block in drug discovery and materials science.

An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene: Synthesis, Reactivity, and Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(2-bromoethyl)benzene is a difunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Possessing two distinct bromine moieties—an aryl bromide and a primary alkyl bromide—this molecule offers orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. This technical guide provides a comprehensive overview of its synthesis, predicted reactivity, and potential applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While specific literature on this isomer is limited, this guide draws upon the well-established chemistry of its isomers and related compounds to provide a robust framework for its utilization.

Introduction

The strategic placement of multiple reactive sites on a single molecular scaffold is a powerful tool in modern organic synthesis. This compound (CAS No. 40422-70-6) is one such molecule, featuring a bromine atom on the aromatic ring and another on the terminal position of an ethyl side chain. The differing chemical environments of these two bromine atoms—one attached to an sp²-hybridized carbon and the other to an sp³-hybridized carbon—allow for selective chemical transformations. This dual reactivity makes it an attractive intermediate for the synthesis of a wide range of compounds, including heterocyclic systems and polysubstituted aromatic derivatives. This guide will explore the synthetic routes to this molecule, its potential reaction pathways, and its prospective applications as a key intermediate in multi-step synthetic sequences.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its basic properties and predicted spectroscopic characteristics based on its structure and data from its isomers.

| Property | Value |

| CAS Number | 40422-70-6 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | 77-78 °C at 0.1 mmHg |

| Density | 1.725 g/mL at 25 °C |

| Refractive Index | n20/D 1.595 |

| Predicted ¹H NMR | Aromatic protons (m, 4H), -CH₂- (t, 2H), -CH₂Br (t, 2H) |

| Predicted ¹³C NMR | Signals for 6 aromatic carbons and 2 aliphatic carbons |

| Predicted IR (cm⁻¹) | C-H (aromatic and aliphatic), C=C (aromatic), C-Br |

| Predicted MS (m/z) | Molecular ion peaks corresponding to C₈H₈Br₂ isotopes |

Synthesis of this compound

A plausible synthetic route to this compound can be designed starting from benzene, leveraging well-established reactions in organic chemistry. A key strategy involves the introduction of a meta-directing group that can be subsequently converted to the ethyl group.

Proposed Synthetic Pathway

The following diagram illustrates a proposed multi-step synthesis of this compound from benzene.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the final step, the radical bromination of 3-bromoethylbenzene. This protocol is adapted from procedures for similar benzylic brominations.

Objective: To synthesize this compound from 3-bromoethylbenzene.

Materials:

-

3-Bromoethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoethylbenzene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

Potential Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable precursor for a variety of complex molecules.

Nucleophilic Substitution Reactions

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functional groups.

Caption: General scheme for nucleophilic substitution at the ethyl side chain.

Common nucleophiles that can be employed include:

-

Amines: To form substituted phenethylamines, which are common motifs in pharmaceuticals.

-

Alkoxides: To synthesize phenethyl ethers.

-

Cyanide: To produce 3-(3-bromophenyl)propanenitrile, a precursor to carboxylic acids and amines.

-

Azide: To form the corresponding phenethyl azide, which can be further functionalized via click chemistry or reduced to the primary amine.

Cross-Coupling Reactions

The aryl bromide functionality is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring.

Caption: General scheme for cross-coupling at the aromatic ring.

Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. For instance, reaction with a dinucleophile could lead to the formation of novel polycyclic structures.

Applications in Drug Discovery and Medicinal Chemistry

As a versatile building block, this compound is a valuable intermediate in the synthesis of pharmaceutically active compounds.[1] The ability to selectively functionalize the molecule at two different positions allows for the construction of diverse molecular libraries for screening purposes. The phenethylamine scaffold, which can be readily accessed from this starting material, is a common feature in a wide range of therapeutic agents.

Conclusion

This compound is a promising, yet under-explored, building block in organic synthesis. Its orthogonal reactivity, stemming from the presence of both an aryl and a primary alkyl bromide, provides a platform for the synthesis of a wide array of complex molecules. While specific applications in the literature are scarce, its potential, based on the known chemistry of related compounds, is significant. This guide provides a foundational understanding of its synthesis and reactivity, aiming to stimulate its use in the development of novel synthetic methodologies and the discovery of new chemical entities in the fields of medicinal chemistry and materials science. Researchers and scientists are encouraged to explore the synthetic utility of this versatile intermediate.

References

The Strategic Role of 1-Bromo-3-(2-bromoethyl)benzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 1-Bromo-3-(2-bromoethyl)benzene and its closely related analogs as versatile precursors in the field of medicinal chemistry. While direct literature on the explicit use of this compound is limited, its chemical structure suggests a critical role as a bifunctional building block. This guide extrapolates its potential applications based on the well-documented utility of similar bromoethylbenzene derivatives in the synthesis of a wide range of therapeutic agents. The presence of two distinct bromine atoms—one on the aliphatic chain and one on the aromatic ring—offers medicinal chemists a powerful tool for sequential and site-selective modifications, enabling the construction of complex molecular architectures for drug discovery.

Introduction: The Versatility of Bromoethylbenzene Scaffolds

Bromoethylbenzene derivatives are valuable intermediates in pharmaceutical synthesis due to the reactivity of the bromoethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of various pharmacophoric moieties containing nitrogen, oxygen, or sulfur. The additional presence of a bromine atom on the aromatic ring, as in this compound, expands the synthetic possibilities to include cross-coupling reactions, providing a gateway to a diverse array of biaryl and substituted aromatic structures. These compounds serve as key starting materials for the synthesis of active pharmaceutical ingredients (APIs) across multiple therapeutic areas, including antidepressants, antihistamines, and beta-blockers.[1]

Synthetic Applications and Key Reactions

The dual reactivity of this compound allows for a range of synthetic transformations. The aliphatic bromine is susceptible to nucleophilic substitution, while the aromatic bromine can undergo metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Ethyl Sidechain

The primary application of the bromoethyl group is in the alkylation of nucleophiles. This reaction is fundamental for constructing the core structures of many drugs.

A generalized experimental protocol for the N-alkylation of a primary amine with a bromoethylbenzene derivative is as follows:

Experimental Protocol: General N-Alkylation

-

Materials: this compound (1.0 eq), primary amine (1.1 eq), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq), and a polar aprotic solvent (e.g., DMF, CH₃CN).

-

Procedure: To a solution of the primary amine in the chosen solvent, add the base and stir the mixture at room temperature for 15 minutes. Add this compound to the reaction mixture. Heat the reaction to a temperature between 60-100 °C and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

| Precursor | Nucleophile | Product Class | Therapeutic Area (Example) | Reference |

| (2-Bromoethyl)benzene | Primary/Secondary Amine | Phenethylamine derivatives | Antidepressants, CNS agents | [1] |

| (2-Bromoethyl)benzene | Phenol | Aryloxyethylamine derivatives | Beta-blockers | [1] |

| (2-Bromoethyl)benzene | Thiol | Thioether derivatives | Various | [1] |

| (2-Bromoethyl)benzene | Methyl Cyanoacetate | β-peptidomimetics | Antimicrobials | [2] |

Cross-Coupling Reactions at the Aromatic Ring

The bromine atom on the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are pivotal for creating carbon-carbon and carbon-nitrogen bonds, further diversifying the molecular scaffold.

Experimental Protocol: General Suzuki Coupling

-

Materials: 1-Bromo-3-(substituted)benzene (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq), base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq), and a solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).

-

Procedure: In a reaction vessel, combine the bromo-aromatic compound, the boronic acid derivative, the base, and the solvent. Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. Add the palladium catalyst and heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is then purified by chromatography.

| Reaction Type | Reactants | Product Type | Significance in Drug Discovery |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl compounds | Introduction of diverse aromatic systems |

| Heck Coupling | Alkene | Substituted Alkenes | Formation of C-C double bonds |

| Buchwald-Hartwig Amination | Amine | Aryl Amines | Synthesis of anilines and related structures |

Workflow and Strategic Considerations in Drug Discovery

The use of precursors like this compound in drug discovery follows a logical workflow that leverages its synthetic versatility.

References

An In-depth Technical Guide on the Safe Handling of 1-Bromo-3-(2-bromoethyl)benzene

This technical guide provides a comprehensive overview of the presumed safety information and handling precautions for 1-Bromo-3-(2-bromoethyl)benzene, based on available data for analogous chemical structures. The information is intended for use by trained professionals in a laboratory or research setting.

I. Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally related bromo-ethylbenzene compounds. These properties are expected to be similar for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | Colorless to yellowish-brown liquid | [2] |

| Boiling Point | 94 °C at 16 mmHg (for (1-Bromoethyl)benzene) | [2][3] |

| Density | 1.356 g/mL at 25 °C (for (1-Bromoethyl)benzene) | [2] |

| Flash Point | 82 °C (closed cup) (for (1-Bromoethyl)benzene) | [2] |

| Solubility | Soluble in alcohol, ether, and benzene. Insoluble in water. | [2][4] |

| Stability | Stable under normal temperatures and pressures. | [5] |

II. Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][7] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][7] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[7] |

Other Hazards: Lachrymator (substance which increases the flow of tears).[8]

III. Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2][11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling Procedures:

-

Avoid breathing fumes, mist, spray, or vapors.[2]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][8]

-

Keep the container upright to prevent leakage.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2][12]

IV. Emergency Procedures

The following diagrams outline the recommended procedures in case of accidental exposure or emergency.

Caption: First aid measures for different exposure routes.

Caption: Recommended fire-fighting measures.

V. Spillage and Disposal

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[10]

-

Wear personal protective equipment.[8]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[10]

-

Keep in suitable, closed containers for disposal.[10]

-

Do not let product enter drains.

Disposal Considerations:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

VI. Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on related compounds and should be used as a guideline for assessing potential health effects.

-

Respiratory Irritation: May cause respiratory irritation.[1][3][7] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[10]

-

Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users conduct their own risk assessments and adhere to all applicable safety regulations.

References

- 1. 1-Bromo-2-(2-bromoethyl)benzene | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Bromo-3-(2-bromoethyl)benzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and practical applications of 1-Bromo-3-(2-bromoethyl)benzene, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound (CAS No. 40422-70-6) is commercially available from a range of suppliers specializing in fine chemicals and research compounds. Purity levels and available quantities vary among suppliers, and pricing is subject to change. Below is a summary of representative suppliers and their offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | QBA42270 | Not Specified | Inquire |

| Key Organics | DS-7481 | >96% | Inquire |

| CP Lab Safety | Not Specified | 98% | 25 g |

| BLDpharm | Not Specified | Not Specified | Inquire |

| Ambeed | A821212 | Not Specified | 250 mg |

Experimental Protocols: Synthesis of this compound

Reaction: Conversion of 3-Bromophenylethanol to this compound

Materials:

-

3-Bromophenylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenylethanol (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC). Gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final, pure product.

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for a research project involving the sourcing and experimental use of a chemical intermediate like this compound.

Caption: A logical workflow for sourcing a chemical intermediate and its subsequent use in an experimental setting.